Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate

CAS No.: 3339-86-4

Cat. No.: VC17284848

Molecular Formula: C28H27NO4

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3339-86-4 |

|---|---|

| Molecular Formula | C28H27NO4 |

| Molecular Weight | 441.5 g/mol |

| IUPAC Name | diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C28H27NO4/c1-3-32-27(30)23-24(28(31)33-4-2)26(21-16-10-6-11-17-21)29(22-18-12-7-13-19-22)25(23)20-14-8-5-9-15-20/h5-19,25-26H,3-4H2,1-2H3 |

| Standard InChI Key | NHOFTFPUBOZDPJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(N(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

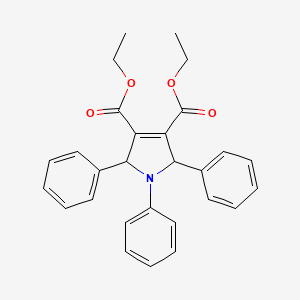

The compound’s IUPAC name, diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate, reflects its core structure: a 2,5-dihydropyrrole ring (a pyrrole derivative with two single bonds in the ring) substituted at positions 1, 2, and 5 with phenyl groups and at positions 3 and 4 with ethoxycarbonyl (-COOEt) groups. The partial saturation of the pyrrole ring introduces conformational flexibility, which may influence its reactivity and intermolecular interactions.

Table 1: Key Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 441.5 g/mol |

| CAS Registry Number | 3339-86-4 |

| IUPAC Name | Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate |

Physical Properties

While explicit data on melting point, solubility, and spectral characteristics are unavailable in public literature, inferences can be drawn from analogous pyrrole derivatives:

-

Solubility: Likely low in polar solvents (e.g., water) due to the hydrophobic phenyl and ester groups. Soluble in organic solvents like dichloromethane or tetrahydrofuran.

-

Stability: Expected to be stable under standard laboratory conditions, though ester groups may hydrolyze under acidic or basic conditions .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate typically involves multi-step protocols starting from simpler pyrrole precursors. A plausible route includes:

-

Pyrrole Ring Formation: Using a Paal-Knorr synthesis or condensation of α-aminoketones with diketones.

-

Substitution Reactions: Sequential Friedel-Crafts alkylation or arylboronic acid coupling to introduce phenyl groups.

-

Esterification: Reaction with ethyl chloroformate or transesterification to install the dicarboxylate groups.

Chemical Transformations

The compound’s reactivity is dominated by its ester and dihydropyrrole moieties:

-

Hydrolysis: Under acidic or basic conditions, the ester groups hydrolyze to form the corresponding dicarboxylic acid, enabling further derivatization (e.g., amidation).

-

Reduction: The dihydropyrrole ring may undergo further reduction to a fully saturated pyrrolidine, altering its electronic properties.

-

Electrophilic Substitution: The phenyl groups can participate in nitration, sulfonation, or halogenation reactions.

Applications and Research Findings

Materials Science

The conjugated π-system and ester groups suggest utility in:

-

Organic Electronics: As electron-transport layers in OLEDs or semiconductors.

-

Coordination Chemistry: As ligands for metal-organic frameworks (MOFs) due to nitrogen’s lone pair.

Comparative Analysis with Related Compounds

Table 2: Comparison of Pyrrole Derivatives

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|

| Diethyl 1,2,5-triphenyl-2,5-dihydropyrrole-3,4-dicarboxylate | 1,2,5-Ph; 3,4-COOEt | 441.5 | Pharmaceuticals, MOFs | |

| Diethyl 1H-pyrrole-3,4-dicarboxylate (CAS 41969-71-5) | 3,4-COOEt | 227.2 | Organic synthesis intermediate | |

| Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | 1,5-Me; 3-Ph; 2,4-COOEt | 315.4 | Fluorescent probes |

Key differences in substituent position and ring saturation drastically alter electronic profiles and application suitability .

Analytical Characterization

Standard techniques for structural elucidation include:

-

NMR Spectroscopy: and NMR to confirm substitution patterns.

-

Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation pathways.

-

X-ray Crystallography: To resolve stereochemistry and packing arrangements.

Future Research Directions

-

Pharmacological Screening: Evaluate anticancer, antimicrobial, or anti-inflammatory activity.

-

Materials Optimization: Test performance in optoelectronic devices or catalytic systems.

-

Synthetic Methodology: Develop streamlined routes for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume